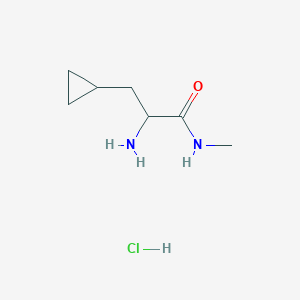
2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a methylpropanamide moiety, making it a versatile molecule in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
化学反応の分析
Types of Reactions
2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
科学的研究の応用
2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride include:
- 2-amino-3-cyclopropyl-N-methylpropanamide
- 2-amino-3-cyclopropylpropanamide
- 2-amino-3-cyclopropyl-N-ethylpropanamide
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
2-Amino-3-cyclopropyl-N-methylpropanamide hydrochloride, also known as (S)-2-amino-3-cyclopropyl-N-methyl-propionamide hydrochloride, is a chemical compound with unique structural features that confer specific biological activities. This compound is characterized by the presence of an amino group, a cyclopropyl moiety, and a propionamide structure, which contribute to its potential applications in medicinal chemistry and biological research.
Structure and Composition
- Molecular Formula : C7H14N2O·HCl
- IUPAC Name : (2S)-2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride
- Molecular Weight : 162.66 g/mol
Physical Properties
The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as a modulator of specific receptors or enzymes, influencing cellular pathways and biological responses. For instance, its structural similarity to known modulators suggests potential interactions with ion channels and transporters.
Pharmacological Applications
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity, potentially useful in treating conditions like arthritis.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects in various animal models.
- Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
In Vitro Studies
A study focused on the compound's ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria demonstrated that high concentrations (50 µM) resulted in approximately 50% inhibition of secretion, suggesting its role as a T3SS inhibitor .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Amino-3-cyclopropyl-propionamide | Lacks N-methyl group | Reduced reactivity |
| N-Methyl-2-amino-propionamide | Lacks cyclopropyl group | Altered binding affinity |
This table illustrates how the presence of both the cyclopropyl and N-methyl groups enhances the compound's biological activity compared to its analogs.
特性
IUPAC Name |
2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-7(10)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDMLJWCWGFQHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














